REACTION_CXSMILES
|
BrC1C=CC(C2C3C=CC(O)=CC=3OC=2)=CC=1.BrCCCCCCBr.Br[CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][O:33][C:34]1[CH:49]=[CH:48][C:37]2[C:38]([C:41]3[CH:46]=[CH:45][C:44]([Br:47])=[CH:43][CH:42]=3)=[CH:39][O:40][C:36]=2[CH:35]=1.[CH2:50]([NH:53][CH3:54])[CH:51]=[CH2:52]>>[CH2:50]([N:53]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][O:33][C:34]1[CH:49]=[CH:48][C:37]2[C:38]([C:41]3[CH:46]=[CH:45][C:44]([Br:47])=[CH:43][CH:42]=3)=[CH:39][O:40][C:36]=2[CH:35]=1)[CH3:54])[CH:51]=[CH2:52]
|
Name
|
3-(4-bromo-phenyl)-benzofuran-6-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C1)C1=COC2=C1C=CC(=C2)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCBr
|
Name
|
6-(6-bromo-hexyloxy)-3-(4-bromo-phenyl)-benzofuran
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCCCCCCOC1=CC2=C(C(=CO2)C2=CC=C(C=C2)Br)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)NC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)N(C)CCCCCCOC1=CC2=C(C(=CO2)C2=CC=C(C=C2)Br)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |